molecular formula C9H7FN2O2 B11901270 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one

5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one

Cat. No.: B11901270
M. Wt: 194.16 g/mol
InChI Key: PVEFXRHGXYTRQF-UHFFFAOYSA-N
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Description

5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 3rd position, and a ketone group at the 8th position of the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a precursor containing a fluorine-substituted aromatic ring and a methoxy group can undergo cyclization in the presence of a suitable catalyst to form the desired naphthyridine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while reduction can produce alcohol-substituted naphthyridines.

Scientific Research Applications

5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-1,7-naphthyridin-8(7H)-one: Lacks the methoxy group at the 3rd position.

    3-Methoxy-1,7-naphthyridin-8(7H)-one: Lacks the fluorine atom at the 5th position.

    1,7-Naphthyridin-8(7H)-one: Lacks both the fluorine atom and methoxy group.

Uniqueness

The presence of both the fluorine atom and methoxy group in 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one makes it unique compared to similar compounds

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

5-fluoro-3-methoxy-7H-1,7-naphthyridin-8-one

InChI

InChI=1S/C9H7FN2O2/c1-14-5-2-6-7(10)4-12-9(13)8(6)11-3-5/h2-4H,1H3,(H,12,13)

InChI Key

PVEFXRHGXYTRQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=O)NC=C2F)N=C1

Origin of Product

United States

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